Lindelofidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18929-90-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)CO |
Canonical SMILES |
C1CC2C(CCN2C1)CO |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Lindelofidine
Plant Sources and Botanical Context of Lindelofidine Discovery
This compound has been identified in several plant genera, often alongside other pyrrolizidine (B1209537) alkaloids. Its distribution in the plant kingdom is a subject of ongoing phytochemical research.
While the genus Lindera is known to produce a variety of alkaloids and sesquiterpenes, current scientific literature does not specifically report the isolation of this compound from Lindera strychnifolia. mdpi.com Phytochemical investigations of this plant have led to the isolation of other types of alkaloids and bioactive compounds. mdpi.com Therefore, while the genus is a source of alkaloids, the presence of this compound in L. strychnifolia is not definitively established in available research.
The Boraginaceae family is a well-documented source of pyrrolizidine alkaloids, and the genus Heliotropium is particularly rich in these compounds. mdpi.comnih.gov this compound has been explicitly identified as a constituent of Heliotropium indicum, commonly known as Indian heliotrope. nih.govtheferns.info It co-occurs with a suite of other pyrrolizidine alkaloids in this species, including indicine, heliotrine, and supinine. theferns.info The presence of these alkaloids is a characteristic feature of many plants within the Boraginaceae family. mdpi.com
Table 1: Selected Pyrrolizidine Alkaloids Identified in Heliotropium indicum
| Alkaloid |
|---|
| This compound |
| Indicine |
| Acetyl-indicine |
| Heleurine |
| Heliotrine |
| Supinine |
| Lasiocarpine |
This table is not exhaustive and represents some of the alkaloids found in the plant.
Phytochemical studies have confirmed the presence of this compound derivatives in the leaves of Madhuca pasquieri (family Sapotaceae). Specifically, this compound benzoic acid ester was isolated from this plant, along with other novel pyrrolizidine alkaloids. nih.govjst.go.jp This finding is significant as it extends the known distribution of this compound-related structures beyond the more commonly associated plant families.
The orchid Liparis nervosa has also been identified as a source of this compound. nih.gov Research on the alkaloids from this species has defined the 1-hydroxymethyl pyrrolizidine moiety of these compounds as this compound. nih.gov This plant produces a variety of pyrrolizidine alkaloids, and its extracts have been a subject of interest for their chemical diversity. rhhz.netnih.govtandfonline.com
There is currently no scientific literature available that reports the detection or isolation of this compound from Thesium humile or other species within the Thesium genus. Studies on the chemical constituents of Thesium have focused on other classes of compounds, such as phenolic compounds, with no mention of pyrrolizidine alkaloids. mdpi.com
Methodologies for Extraction and Primary Fractionation from Plant Materials
The isolation of this compound and related pyrrolizidine alkaloids from plant materials involves a multi-step process that begins with extraction, followed by fractionation to separate the alkaloids from other plant constituents.
The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target alkaloids. Polar solvents are generally more effective for extracting pyrrolizidine alkaloids and their N-oxide forms. mdpi.com
Commonly employed solvents and techniques include:
Methanol (B129727) or Ethanol : These alcohols are widely used for the initial extraction, often with heating under reflux or through continuous extraction in a Soxhlet apparatus. ijsr.netunn.edu.ng
Acidified Aqueous Solutions : Dilute acids, such as hydrochloric acid or tartaric acid in an aqueous or alcoholic solution, are effective for extracting alkaloids by forming their corresponding salts, which are more soluble in the polar solvent. mdpi.comuw.edu.plresearchgate.net
Advanced Extraction Methods : Techniques like ultrasonic-assisted extraction (UAE) can enhance extraction efficiency by using sound waves to disrupt cell walls, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods. researchgate.net
Optimization of the extraction process involves adjusting parameters such as the solvent-to-solid ratio, temperature, and extraction time to maximize the yield of the target alkaloids. uw.edu.plresearchgate.net
Following the initial extraction, a primary fractionation is performed. This typically involves an acid-base liquid-liquid partitioning. The crude extract is acidified to convert the alkaloids into their salt form, which is soluble in the aqueous phase. This aqueous layer is then washed with a nonpolar solvent like chloroform (B151607) to remove fats and other non-alkaloidal compounds. ijsr.net Subsequently, the aqueous layer is made alkaline (e.g., with ammonia) to a pH of around 10, which converts the alkaloid salts back to their free base form. ijsr.net The free bases can then be extracted from the aqueous layer using a nonpolar solvent such as chloroform. ijsr.net The resulting chloroform layer, containing the total alkaloids, is then dried and concentrated for further purification, often by column chromatography. researchgate.netuobaghdad.edu.iq
Table 2: Common Solvents and Techniques in Alkaloid Extraction
| Technique | Solvent(s) | Purpose |
|---|---|---|
| Soxhlet Extraction | Ethanol, Methanol | Continuous extraction of crude compounds from solid material. ijsr.net |
| Maceration | Ethanol, Methanol, Acidified Water | Soaking the plant material to dissolve soluble compounds. unn.edu.ng |
| Reflux | Methanol with Tartaric Acid | Extraction at the solvent's boiling point to increase efficiency. uw.edu.pl |
| Ultrasonic-Assisted | Methanol, Ethanol | Enhanced extraction using cavitation. researchgate.net |
Chromatographic Separation Strategies for PA Enrichment
The initial step in the isolation of this compound from plant material involves extraction and enrichment of the total pyrrolizidine alkaloid fraction. Solid-Phase Extraction (SPE) is a widely adopted and efficient technique for this purpose, effectively removing interfering substances like fats, chlorophyll, and sugars. bund.de This method relies on the differential affinity of the target alkaloids for a solid sorbent material.
Two primary SPE strategies are employed for PA enrichment:
Reversed-Phase SPE: This technique uses a nonpolar stationary phase, typically C18-bonded silica. An acidified aqueous extract of the plant material is loaded onto the conditioned cartridge. While polar impurities are washed away, the protonated alkaloids are retained on the C18 material. Elution is then achieved using a less polar solvent, such as methanol. bund.de
Cation-Exchange SPE: This is a highly effective method that leverages the basic nature of the nitrogen atom in the pyrrolizidine core. Strong cation exchange (SCX) cartridges are used. The plant extract, dissolved in dilute acid, is passed through the cartridge, where the positively charged alkaloids bind to the negatively charged sorbent. After washing the cartridge to remove neutral and anionic impurities, the PAs are eluted with an ammoniated organic solvent, such as methanol containing ammonia, which neutralizes the alkaloids and releases them from the sorbent. bund.de
The general workflow for SPE enrichment of pyrrolizidine alkaloids is outlined in the table below.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Extraction | Plant material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) or ethanol/methanol, followed by acidification. bund.de | To solubilize and extract PAs and their N-oxides from the plant matrix. |
| 2. Conditioning | The SPE cartridge (e.g., C18 or SCX) is conditioned with methanol followed by water or dilute acid. bund.de | To activate the sorbent and ensure proper interaction with the sample. |
| 3. Sample Loading | The acidified plant extract is loaded onto the conditioned cartridge. | To retain the protonated PAs on the solid phase sorbent. |
| 4. Washing | The cartridge is washed with water and/or a mild organic solvent to remove non-alkaloidal impurities. | To eliminate interfering compounds from the matrix. |
| 5. Elution | The retained alkaloids are eluted using a suitable solvent (e.g., methanol for C18, or ammoniacal methanol for SCX). bund.de | To recover the enriched PA fraction from the cartridge. |
| 6. Reconstitution | The eluate is evaporated to dryness and redissolved in an appropriate solvent for subsequent chromatographic analysis. bund.de | To prepare the sample for high-resolution separation techniques. |
Advanced Chromatographic Techniques for this compound Isolation and Purification
Following enrichment, advanced chromatographic techniques are essential for the fine separation and purification of this compound from the complex mixture of co-extracted PAs, which often includes its diastereomers and other structural analogs.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is a cornerstone for the analytical and preparative separation of pyrrolizidine alkaloids. nih.gov Reversed-phase chromatography is the most common mode used for PA analysis. The separation is based on the differential partitioning of alkaloids between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A typical HPLC method for the analysis of PAs, including those found in Cynoglossum officinale (a known source of this compound isomers), employs a C18 column with a gradient elution. nih.govresearch-nexus.net The mobile phase consists of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier (e.g., formic acid) ensures that the alkaloids remain in their protonated, ionic form, which improves peak shape and chromatographic resolution. nih.gov
Below is a representative example of HPLC conditions used for the separation of pyrrolizidine alkaloids.
| Parameter | Condition |
|---|---|
| Column | ACE C18 (3-μm particle size, 150 × 4.6 mm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid (v/v) nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Gradient Program | Start with 10% B, hold for 2 min, ramp to 100% B over 20 min, hold for 5 min. nih.gov |
| Detection | Mass Spectrometry (MS) in positive electrospray ionization mode. nih.gov |
This method allows for the effective separation of various PAs based on their polarity, enabling the identification and potential preparative isolation of this compound.
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable pyrrolizidine alkaloids. GC offers high resolution, particularly with the use of capillary columns, which is crucial for separating closely related isomers such as diastereomers. This compound and its diastereomer, Viridiflorine, differ only in the stereochemistry of the necic acid moiety and thus present a significant separation challenge that can be addressed by high-resolution capillary GC.
Research on PAs from Arnebia euchroma has demonstrated the successful separation of the diastereomeric pair O⁹-angeloylretronecine and O⁷-angeloylretronecine using capillary GC. This provides a relevant model for the separation of other retronecine-based diastereomers like this compound. The conditions used in this separation are detailed below.
| Parameter | Condition |
|---|---|
| Column | Macherey & Nagel, FS/SE-54-CB-0.25 (50m x 0.32 mm) |
| Temperature Program | Initial Temp: 214 °C (isothermal for 21 min), Ramp: 10 °C/min, Final Temp: 280 °C (isothermal for 2 min) |
| Detection | Mass Spectrometry (MS) |
| Analyte Retention Times | |
| O⁹-angeloylretronecine | 5.255 min |
| O⁷-angeloylretronecine | 5.342 min |
Data sourced from Röder, E., & Rengel-Mayer, B. (1993). Pyrrolizidine Alkaloids from Arnebia euchroma. Planta Medica, 59(2), 192-192.
These conditions highlight the capability of capillary GC to resolve minute structural differences, achieving baseline separation of stereoisomers, a critical step in the purification and characterization of this compound.
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption and degradation. This makes it an exceptionally suitable technique for the preparative-scale isolation of delicate natural products like alkaloids from crude or semi-purified extracts. The separation is based on the partitioning of solutes between two immiscible liquid phases.
High-performance counter-current chromatography (HPCCC) has been successfully applied to the purification of pyrrolizidine alkaloids from complex mixtures, such as honey contaminated by plant sources like Heliotropium species. nih.gov The selection of an appropriate biphasic solvent system is the most critical parameter for a successful CCC separation. The partition coefficient (K) of the target compound determines its behavior in the system. A common and versatile family of solvent systems is the HEMWat system, which consists of hexane, ethyl acetate, methanol, and water in various proportions. For the separation of more polar alkaloids, other systems are employed.
A study on PAs from honey utilized the following solvent system for HPCCC, which would be applicable for the isolation of retronecine-based esters like this compound.
| Parameter | Condition |
|---|---|
| Technique | Semi-preparative High-Performance Counter-Current Chromatography (HPCCC) nih.gov |
| Solvent System | Hexane / Butanol / 1% Aqueous Ammonia nih.gov |
| Volume Ratio | 1:1:2 (v/v/v) nih.gov |
| Mode of Operation | The specific phase (upper or lower) used as mobile/stationary phase depends on the K value of the target alkaloids. |
By carefully selecting the solvent system to achieve optimal K values for this compound, CCC can provide excellent resolution and high recovery, yielding a highly purified compound suitable for further structural elucidation and biological studies.
Biosynthetic Pathways and Enzymatic Mechanisms of Lindelofidine
Theoretical Frameworks of Pyrrolizidine (B1209537) Alkaloid Biosynthesis
The biosynthesis of the fundamental pyrrolizidine core, the necine base, begins in the roots of producing plants. nih.gov The widely accepted pathway starts with the polyamines putrescine and spermidine (B129725). herbapolonica.plcdnsciencepub.com The initial committed step involves the formation of homospermidine. nih.govoup.com This reaction is a critical branch point, diverting primary metabolites into the specialized PA secondary metabolic pathway.
The proposed sequence for the formation of the pyrrolizidine ring is as follows:
Homospermidine Synthesis : The pathway is initiated by the NAD+-dependent condensation of putrescine and the aminobutyl moiety of spermidine to form the uncommon polyamine homospermidine. cdnsciencepub.comnih.gov This is considered the first pathway-specific step in PA biosynthesis. nih.gov
Oxidative Deamination and Cyclization : Homospermidine undergoes oxidative deamination, which leads to the formation of an intermediate iminium ion. jmaterenvironsci.comrsc.org
Intramolecular Cyclization : This reactive iminium ion then undergoes an intramolecular Mannich-type reaction, cyclizing to form the bicyclic pyrrolizidine skeleton. jmaterenvironsci.com This cyclization ultimately yields the first stable necine base intermediates, the 1-hydroxymethylpyrrolizidines. jmaterenvironsci.com
While early theories suggested the condensation of two putrescine molecules, it is now more widely accepted that the pathway involves one molecule of putrescine and one molecule of spermidine. nih.govcdnsciencepub.com
The biosynthesis of specific necine bases, such as lindelofidine, proceeds through the general pathway, diverging at the stage of the 1-hydroxymethylpyrrolizidine stereoisomers. jmaterenvironsci.com These isomers are key intermediates that determine the final structure of the necine base.
The primary 1-hydroxymethylpyrrolizidine intermediates are:
These two compounds are diastereomers. nih.gov this compound is specifically the (+)-stereoisomer of isoretronecanol, also referred to as (+)-isoretronecanol. jmaterenvironsci.com Its diastereomer, (-)-trachelanthamidine, is the precursor to retronecine, which is the most common necine base found in toxic PAs. jmaterenvironsci.comnih.gov
Labeling experiments have demonstrated that the pathways to isoretronecanol and trachelanthamidine diverge before their formation, likely during the cyclization of the intermediate iminium ion. rsc.org While trachelanthamidine is a highly efficient precursor for retronecine-type alkaloids, isoretronecanol (and thus this compound) serves as a precursor for other types of PAs. nih.govrsc.org For instance, feeding experiments in Cynoglossum officinale have shown that this compound [(+)-isoretronecanol] is a precursor for the formation of cynaustraline, a rare PA with an 8β-stereochemistry. jmaterenvironsci.comrsc.org
Enzymology of this compound Biosynthesis
The biosynthesis of PAs is an enzyme-catalyzed process. wikipedia.org While many enzymes in the pathway remain to be fully characterized, significant progress has been made in identifying and understanding the key enzyme that initiates the entire sequence.
The central and most well-characterized enzyme in PA biosynthesis is Homospermidine Synthase (HSS) . nih.govoup.com
Function : HSS catalyzes the first committed and pathway-specific step: the synthesis of homospermidine from putrescine and spermidine. nih.govoup.com It specifically transfers the aminobutyl group from spermidine to putrescine. nih.gov
Identification : HSS was identified as the entry point enzyme for the PA pathway, linking primary metabolism (polyamines) to secondary metabolism (alkaloids). nih.gov
Evolutionary Origin : Molecular studies have revealed that the HSS gene evolved through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS). nih.govnih.gov DHS is a highly conserved enzyme in eukaryotes involved in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.govoup.com This evolutionary event occurred independently in different plant lineages, a case of repeated evolution for a defense-related pathway. herbapolonica.pl Purified DHS has been shown to catalyze the HSS reaction as a side activity, suggesting that the evolution of HSS from DHS may have primarily involved the loss of its ability to bind the eIF5A protein substrate. nih.gov
| Enzyme Property | Description | Source(s) |
| Enzyme Name | Homospermidine Synthase (HSS) | nih.govoup.comnih.gov |
| EC Number | 2.5.1.44 | nih.gov |
| Substrates | Putrescine, Spermidine | cdnsciencepub.comnih.gov |
| Product | Homospermidine | nih.govoup.com |
| Cofactor | NAD+ | nih.gov |
| Cellular Location | Cytosol | nih.gov |
| Evolutionary Ancestor | Deoxyhypusine Synthase (DHS) | nih.govoup.comnih.gov |
| Function in Pathway | Catalyzes the first committed step in PA biosynthesis | oup.comnih.gov |
The mechanism of the HSS-catalyzed reaction is NAD+-dependent. nih.gov This cofactor is essential for the aminobutyl transfer from spermidine to putrescine. nih.gov Following the formation of homospermidine, the subsequent transformations leading to the pyrrolizidine core are believed to be enzymatic, though the specific enzymes for cyclization are not yet unequivocally identified. oup.com
The proposed mechanism involves the oxidation of homospermidine to form a Schiff base intermediate, which then cyclizes to a 1-hydroxymethylpyrrolizidine. rsc.org The stereochemical outcome of this cyclization, yielding either trachelanthamidine or isoretronecanol (the racemate of which contains this compound), is a critical step that dictates which class of PAs will be ultimately synthesized. jmaterenvironsci.comrsc.org Double-labeling studies using precursors like N-([4-¹⁴C]-4-aminobutyl)-1,2-didehydropyrrolidinium have confirmed that this immonium ion is an efficient precursor for a range of necine bases, including (+)-isoretronecanol, further supporting its role as a central intermediate in the pathway. rsc.org
Genetic and Molecular Biological Approaches to Biosynthesis Elucidation
Advances in molecular biology have provided powerful tools to investigate the genetic underpinnings of PA biosynthesis. herbapolonica.pl Cloning the gene for HSS from Senecio vernalis was a major breakthrough, confirming its evolutionary link to the DHS gene. nih.gov
Studies on the tissue-specific expression of HSS have revealed that PA biosynthesis is highly regulated and localized. In many species, HSS expression, and therefore PA synthesis, occurs in specific cells within the roots, often in the endodermis or pericycle, close to the vascular tissue responsible for transport. oup.comoup.com For example, in Symphytum officinale (comfrey), HSS is expressed in the root endodermis. oup.com Interestingly, some plants can activate a second site of biosynthesis; comfrey (B1233415), for instance, expresses HSS in the bundle sheath cells of young leaves during its floral stage to increase the PA content in its inflorescences. oup.com
More recently, gene-editing technologies have been applied to study the PA pathway. The use of CRISPR/Cas9 to create mutations in the HSS gene in comfrey has demonstrated its critical role. Inactivation of both HSS alleles in hairy root cultures resulted in the complete elimination of detectable PAs, confirming HSS as the essential gateway to the pathway. researchgate.net These genetic approaches not only elucidate the biosynthetic pathway but also offer potential avenues for developing low-PA or PA-free varieties of medicinal or crop plants.
Gene Cluster Identification and Functional Expression
The identification of the complete gene cluster responsible for the biosynthesis of this compound is an ongoing area of research. However, significant progress has been made in identifying and characterizing the initial and key pathway-specific enzyme, homospermidine synthase (HSS).
Homospermidine Synthase: The Gateway Enzyme
HSS catalyzes the first committed step in the biosynthesis of the pyrrolizidine nucleus, the necine base. uni-kiel.denih.govresearchgate.net This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. pnas.orguni-kiel.de The gene encoding HSS is believed to have evolved through the duplication of the gene for deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational activation of eukaryotic initiation factor 5A. pnas.orgnih.gov This gene duplication event and subsequent neofunctionalization appear to have occurred independently multiple times across different plant lineages that produce PAs, a remarkable example of convergent evolution. nih.govnih.gov
Functional expression studies of HSS from various PA-producing plants have confirmed its role in homospermidine formation. For instance, the HSS gene from Senecio vernalis was cloned and expressed, demonstrating its specific activity. nih.gov While the presence of an hss gene is a strong indicator of PA biosynthesis, its existence alone does not always correlate with the accumulation of these alkaloids, suggesting complex regulatory mechanisms at play. uni-kiel.de In some species, multiple paralogs of the hss gene exist with varying tissue-specific expression patterns, further highlighting the intricate regulation of PA biosynthesis. nih.govresearchgate.net
The enzymes responsible for the subsequent steps in the conversion of homospermidine to the final necine base of this compound, trachelanthamidine, are still under investigation and are often referred to as "postulated" enzymes in the literature. These steps are thought to involve oxidation, cyclization, and reduction reactions.
Table 1: Identified and Postulated Genes in this compound Necine Base Biosynthesis
| Gene/Enzyme | Putative Function | Status |
|---|---|---|
| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine from putrescine and spermidine. | Identified and functionally expressed. nih.gov |
| Amine Oxidase | Oxidation of homospermidine. | Postulated. |
| Intramolecular Mannich Reaction | Cyclization to form the pyrrolizidine ring. | Postulated. |
Isotopic Labeling Studies to Map Metabolic Fluxes
Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products and quantify the flow of metabolites, known as metabolic flux analysis (MFA). nih.govcreative-proteomics.comnih.gov While specific MFA studies for this compound are not extensively documented in the literature, the foundational precursors of its constituent parts have been identified through feeding experiments with isotopically labeled compounds in related PAs.
The necine base of this compound, trachelanthamidine, is derived from L-arginine via putrescine and spermidine. pnas.org The necic acid portion, trachelanthic acid, is derived from the amino acid L-valine.
Mapping the Metabolic Flow
A hypothetical isotopic labeling experiment to map the metabolic fluxes leading to this compound would involve feeding the producing organism, such as a plant of the Boraginaceae family, with specifically labeled precursors. For instance, using 13C-labeled L-valine would allow researchers to track the incorporation of the carbon atoms into the trachelanthic acid moiety. Similarly, using 15N-labeled putrescine would help to elucidate the nitrogen flow into the pyrrolizidine ring.
By analyzing the distribution of the isotopes in the final this compound molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different metabolic pathways to its biosynthesis can be determined. d-nb.info This approach can reveal the efficiency of the biosynthetic pathway and identify potential bottlenecks or regulatory points.
Table 2: Precursors and Potential Isotopic Labeling for this compound Biosynthesis
| Compound Moiety | Precursor | Potential Labeled Isotope | Analytical Technique |
|---|---|---|---|
| Trachelanthamidine (Necine Base) | Putrescine, Spermidine | 13C, 15N | MS, NMR |
Comparative Biosynthesis of this compound within Pyrrolizidine Alkaloid Subclasses
The biosynthesis of PAs shows remarkable diversity across the plant kingdom, with different subclasses of these alkaloids being characteristic of specific plant families. This compound is a monoester PA, typically found in members of the Boraginaceae family. nih.gov Comparing its biosynthesis to other PA subclasses, such as the macrocyclic diesters found in the Asteraceae family, reveals both conserved and divergent evolutionary strategies.
Conserved Core Pathway
The initial step in the biosynthesis of all PAs is the formation of homospermidine, catalyzed by HSS. uni-kiel.de As previously mentioned, the gene for HSS has evolved independently on multiple occasions from DHS, yet it performs the same crucial function in all PA-producing plants. nih.govnih.gov This indicates a strong selective pressure for the evolution of this pathway for chemical defense.
Divergence in Downstream Pathways and Regulation
Following the formation of homospermidine, the biosynthetic pathways diverge to create the array of necine bases and necic acids observed in nature. The necine base of this compound is trachelanthamidine, a saturated pyrrolizidine diol. In contrast, many PAs from the Asteraceae family, such as senecionine, contain the unsaturated necine base retronecine. The enzymatic steps leading to these different necine bases are likely catalyzed by distinct sets of oxidoreductases.
Furthermore, the esterification patterns and the structures of the necic acids vary significantly between PA subclasses. This compound is formed by the esterification of trachelanthamidine with one molecule of trachelanthic acid. Macrocyclic diester PAs, on the other hand, involve the esterification of the necine base at two points with a single dicarboxylic necic acid, forming a large ring structure.
The tissue-specific expression of HSS also differs between plant species, suggesting that the regulatory networks controlling PA biosynthesis have evolved independently. nih.govoup.com For example, in some Senecio species (Asteraceae), HSS expression is confined to the roots, whereas in other plants, it may be expressed in different tissues. nih.gov
Table 3: Comparative Features of this compound and Senecionine Biosynthesis
| Feature | This compound (Boraginaceae) | Senecionine (Asteraceae) |
|---|---|---|
| PA Subclass | Monoester | Macrocyclic Diester |
| Necine Base | Trachelanthamidine (saturated) | Retronecine (unsaturated) |
| Necic Acid | Trachelanthic acid (monocarboxylic) | Senecic acid (dicarboxylic) |
| Key Enzyme | Homospermidine Synthase (HSS) | Homospermidine Synthase (HSS) |
| Evolution of HSS | Independent evolutionary origin. nih.gov | Independent evolutionary origin. nih.gov |
| Regulation | Species-specific tissue expression. nih.gov | Species-specific tissue expression. nih.gov |
Synthetic Methodologies and Chemical Approaches to Lindelofidine and Its Analogues
Strategic Design in Total Synthesis of Pyrrolizidine (B1209537) Alkaloids
The total synthesis of pyrrolizidine alkaloids is a complex undertaking that necessitates careful strategic planning. Key considerations include the construction of the bicyclic pyrrolizidine core, the control of stereochemistry at multiple chiral centers, and the introduction of specific functional groups. researchgate.netacs.org Proline has been identified as a valuable and versatile chiral synthon for the synthesis of a wide array of pyrrolizidine alkaloids. rsc.org
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the pyrrolizidine core, a common retrosynthetic approach involves disconnecting the bicyclic system to reveal a more manageable monocyclic precursor, often a derivative of proline. rsc.org
A typical disconnection strategy for a simple pyrrolizidine base like isoretronecanol (B1229980) (which shares a core structure with Lindelofidine) might involve breaking the C-7a to N bond and the C-1 to C-2 bond. This leads back to a substituted pyrrolidine (B122466) ring, which can be further simplified to a chiral starting material such as L-pyroglutamic acid or L-proline. researchgate.netrsc.org This approach leverages the pre-existing stereocenter of the chiral starting material to establish one of the chiral centers in the final product.
Table 1: Common Retrosynthetic Disconnections for the Pyrrolizidine Core
| Disconnection Point | Precursor Type | Common Starting Material |
| C-7a to N bond | Proline derivative with an alkyl side chain | L-Proline |
| C-1 and C-2 bond | Substituted pyrrolidine | L-Pyroglutamic acid |
| Ring-closing Metathesis | Acyclic diene precursor | Various |
| Intramolecular Mannich rxn | Acyclic amino dicarbonyl compound | Various |
This strategic bond disconnection simplifies the molecule's topology, making the synthetic challenge more approachable. researchgate.net
This compound possesses multiple stereogenic centers, and controlling their absolute and relative configurations is a critical aspect of its synthesis. The stereochemistry of the final product is often dictated by the chirality of the starting material and the stereoselectivity of the key reactions employed. researchgate.net
One of the primary strategies involves using a chiral pool starting material, such as L-proline, which sets the stereochemistry at one of the centers early in the synthesis. rsc.org Subsequent stereocenters are then introduced using diastereoselective reactions, where the existing chiral center directs the stereochemical outcome of the reaction. nih.gov For instance, the reduction of a ketone or the addition of a nucleophile to an imine can be controlled to favor the formation of one diastereomer over another. researchgate.net
Another powerful approach is the use of stereocontrolled cyclization reactions. For example, an anionic cyclization can proceed with excellent diastereoselectivity, where the stereoselective construction of the second ring is controlled by a chiral center on the side chain of the pyrrolidine precursor. thieme-connect.com This ensures the correct relative stereochemistry at the ring junction (C-7a).
Chemical Synthetic Routes to this compound
Numerous synthetic routes to this compound and other simple hydroxypyrrolizidines have been developed, often starting from proline or related precursors. nih.govrsc.org These routes vary in their specific methodologies but share common key transformations for constructing the bicyclic core and introducing the necessary functional groups. researchgate.netbeilstein-journals.org
The construction of the bicyclic pyrrolizidine ring system is the cornerstone of any synthesis of this compound. nih.gov A variety of cyclization reactions have been effectively employed to form the second five-membered ring.
One common method is intramolecular nucleophilic substitution. In this approach, a proline derivative bearing an electrophilic side chain (e.g., a tosylate or halide) undergoes cyclization upon activation of the nitrogen atom, forming the bicyclic skeleton. nih.gov Reductive amination is another strategy, where a precursor containing both an amine and a carbonyl group is cyclized under reducing conditions to form the new ring. researchgate.net
More advanced methods include intramolecular allylstannane cyclizations and [3+2] cycloaddition reactions. mdpi.comacs.org For instance, a stereocontrolled anionic cyclization starting from proline and epichlorohydrin (B41342) has been shown to be a robust method for producing stereoisomers of 7a-substituted pyrrolizidine derivatives. thieme-connect.com
Table 2: Examples of Cyclization Reactions in Pyrrolizidine Synthesis
| Reaction Type | Key Precursor | Typical Reagents/Conditions | Reference |
| Intramolecular Nucleophilic Subst. | Proline derivative with a leaving group on side chain | Base (e.g., K₂CO₃), heat | nih.gov |
| Reductive Aminocyclization | Azido-epoxide derived from L-xylose | H₂, Pd/C | kib.ac.cn |
| Anionic Cyclization | N-substituted proline derivative with epoxide | LiHMDS, THF | thieme-connect.com |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and an alkene | Ag₂CO₃ | nih.gov |
The (hydroxymethyl) side chain at the C-7 position is a defining feature of this compound. This functional group can be introduced at various stages of the synthesis.
In many syntheses, the carbon atom of the hydroxymethyl group is derived from a carboxyl group present in the starting material, such as L-pyroglutamic acid. The carboxylic acid or its ester derivative is then reduced to the primary alcohol at a suitable point in the synthetic sequence. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). thieme-connect.com
Alternatively, the side chain can be built up through carbon-carbon bond-forming reactions. For example, a precursor aldehyde can be reacted with a one-carbon nucleophile. nih.gov Another approach involves the hydroboration-oxidation of a terminal alkene, which installs the primary alcohol with specific regiochemistry. nih.gov
Given the presence of multiple reactive functional groups (amine and alcohol), the use of protecting groups is essential in the synthesis of this compound to ensure chemoselectivity. neliti.com A protecting group temporarily masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. uchicago.edunih.gov
The secondary amine of the pyrrolidine ring is commonly protected to prevent its interference in reactions targeting other parts of the molecule. Widely used amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). creative-peptides.com The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com
The hydroxyl group of the side chain may also require protection, particularly if reactions are to be performed that are incompatible with a free alcohol. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), or benzyl (B1604629) (Bn) ethers. neliti.com The choice of protecting groups is guided by the principle of orthogonality, meaning that one group can be removed selectively in the presence of the other, allowing for controlled deprotection at different stages of the synthesis. neliti.com
Development of Novel Methodologies for this compound Derivatization
Esterification Reactions for this compound Conjugates
Esterification of the primary hydroxyl group of this compound is a key strategy for the synthesis of novel conjugates with potentially enhanced biological activities. This approach is inspired by naturally occurring pyrrolizidine alkaloids, which are often found as esters. nih.gov The ester linkage can serve as a biodegradable tether to other molecules, including pharmacologically active agents, fluorescent tags, or moieties that improve pharmacokinetic properties.
Various esterification methods can be applied to this compound, ranging from classic chemical methods to biocatalytic approaches. Standard chemical methods include reaction with acyl chlorides or anhydrides in the presence of a base, or coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov These methods are versatile and allow for the introduction of a wide array of acyl groups.
More recently, chemoenzymatic approaches have gained traction due to their high selectivity and mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective for catalyzing esterification reactions. unimi.it These enzymes can exhibit high regioselectivity, targeting the primary hydroxyl group of this compound with precision, thus avoiding protection-deprotection steps that are often necessary in traditional chemical synthesis. The use of lipases in non-aqueous media can drive the equilibrium towards ester synthesis. unimi.it
The table below summarizes various potential esterification approaches for this compound, based on established methods for similar molecules.
| Esterification Method | Acylating Agent | Catalyst/Reagent | Key Features |
| Chemical Synthesis | |||
| Acyl Chloride Method | Acyl Chloride | Pyridine or Triethylamine | High reactivity, suitable for a wide range of acyl groups. |
| Anhydride Method | Carboxylic Anhydride | DMAP (catalyst) | Milder than acyl chlorides, good yields. |
| Steglich Esterification | Carboxylic Acid | DCC/DMAP | Mild conditions, suitable for sensitive substrates. nih.gov |
| Biocatalytic Synthesis | |||
| Enzymatic Esterification | Carboxylic Acid or Vinyl Ester | Immobilized Lipase (e.g., CALB) | High regioselectivity, mild conditions, environmentally friendly. unimi.it |
These esterification strategies enable the creation of a diverse library of this compound conjugates. For instance, esterification with non-steroidal anti-inflammatory drugs (NSAIDs) could lead to dual-action anti-inflammatory agents. Similarly, conjugation with fluorescent dyes would facilitate studies on the cellular uptake and distribution of this compound. The biological evaluation of such conjugates is an active area of research, aiming to identify derivatives with improved therapeutic indices. nih.gov
Functionalization of the Pyrrolizidine Scaffold
Beyond esterification, the functionalization of the pyrrolizidine scaffold itself offers another avenue for creating novel this compound analogues. The saturated bicyclic core of this compound, while relatively stable, presents opportunities for stereoselective modifications that can significantly impact biological activity. rsc.org
Strategies for scaffold functionalization often involve the introduction of substituents, alteration of stereochemistry, or modification of the nitrogen atom. For example, oxidation of the tertiary amine to an N-oxide is a common transformation for pyrrolizidine alkaloids, which can alter their solubility and metabolic fate. nih.gov
Other potential modifications could include hydroxylation, halogenation, or the introduction of alkyl or aryl groups at various positions on the rings. These transformations often require multi-step synthetic sequences and the use of stereoselective methods to control the configuration of newly introduced chiral centers. The development of C-H activation techniques has opened up new possibilities for the direct functionalization of saturated heterocyclic systems like the pyrrolizidine scaffold, offering more atom-economical routes to novel derivatives. rsc.org
Chemo-Enzymatic and Biocatalytic Approaches to this compound and Related Structures
The demand for enantiomerically pure alkaloids for pharmaceutical applications has driven the development of chemo-enzymatic and biocatalytic synthetic routes. These approaches leverage the high stereoselectivity of enzymes to overcome challenges associated with traditional chemical synthesis, such as the need for chiral auxiliaries or resolution of racemic mixtures. mdpi.com
Application of Enzymes in Stereoselective Transformations
Enzymes, particularly oxidoreductases and hydrolases, are powerful tools for the stereoselective synthesis of this compound and its precursors. One of the key applications of enzymes is in the kinetic resolution of racemic intermediates. mdpi.com
Lipases are widely used for the kinetic resolution of racemic alcohols, which are common precursors in alkaloid synthesis. In a typical kinetic resolution, a lipase is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For example, Pseudomonas cepacia lipase has been successfully employed in the resolution of various alcohol intermediates in the synthesis of chiral drugs. mdpi.com This methodology could be applied to resolve racemic precursors of the necine base of this compound, providing access to enantiomerically pure starting materials.
Alcohol dehydrogenases (ADHs) are another class of enzymes that are valuable for the stereoselective synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones. uky.edu By selecting the appropriate ADH, it is possible to obtain either enantiomer of the desired alcohol with high enantiomeric excess. This approach is particularly useful for establishing the stereochemistry of the hydroxyl group in the pyrrolizidine core.
The table below provides examples of enzymes and their potential applications in the stereoselective synthesis of this compound.
| Enzyme Class | Specific Enzyme Example | Application in this compound Synthesis | Key Advantage |
| Hydrolases (Lipases) | Candida antarctica Lipase B (CALB) | Kinetic resolution of racemic alcohol precursors of the necine base. | High enantioselectivity, broad substrate scope, stability in organic solvents. unimi.it |
| Pseudomonas cepacia Lipase | Selective acylation of one enantiomer of a racemic intermediate. | Commercially available, well-characterized. mdpi.com | |
| Oxidoreductases (ADHs) | Alcohol Dehydrogenase from Rhodococcus ruber | Asymmetric reduction of a ketone precursor to establish the stereocenter of the hydroxyl group. | High stereoselectivity, can be used with cofactor regeneration systems. |
| Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus | Access to the opposite enantiomer of the hydroxyl group compared to other ADHs. | Thermostable, useful for expanding stereochemical diversity. |
Whole-Cell Biotransformation Systems for Alkaloid Synthesis
Whole-cell biotransformation systems offer several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification and the in-situ regeneration of cofactors. nih.gov In these systems, entire microorganisms, either naturally occurring or genetically engineered, are used to perform specific chemical transformations.
While specific examples of whole-cell biotransformation for the production of this compound are not extensively documented, the principles have been successfully applied to the synthesis of other alkaloids and chiral intermediates. For instance, recombinant Escherichia coli cells expressing specific enzymes have been used for the production of various valuable chemicals. nih.gov
A potential whole-cell biotransformation approach for this compound could involve engineering a microbial host to express the necessary enzymes for the construction of the pyrrolizidine scaffold from simple precursors. This could include enzymes for the formation of the necine base and subsequent esterification. For example, a strain of E. coli could be engineered to express a homospermidine synthase for the initial step in necine base biosynthesis, followed by other enzymes to complete the cyclization and reduction steps.
Furthermore, whole-cell systems can be used for specific transformations on a pre-existing scaffold. For example, a microorganism containing a specific hydroxylase could be used to introduce a hydroxyl group at a specific position on the this compound ring, leading to a novel derivative. The use of whole-cell systems for alkaloid synthesis is a rapidly developing field with the potential to provide more sustainable and efficient routes to complex molecules like this compound.
Molecular and Cellular Interaction Studies in Experimental Systems
In Vitro Models for Investigating Lindelofidine's Molecular Interactions
In vitro models are indispensable for elucidating the mechanisms of action of natural compounds like this compound at the molecular and cellular levels. These systems allow for controlled investigation into cellular responses and target interactions.
Cellular Systems for Modulatory Effect Investigations
Specific studies on the effects of this compound on macrophage RAW264.7 cells and the HCT116 human cancer cell line are not described in the available literature. However, these cell lines are standard models for assessing immunomodulatory and cytotoxic activities, respectively.
Macrophage RAW264.7 Cells: This murine macrophage cell line is widely used to study inflammatory responses. drugbank.com Researchers utilize RAW264.7 cells to investigate how compounds affect key inflammatory processes such as the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), often in response to stimulants like lipopolysaccharide (LPS). drugbank.com Were this compound to be studied in this system, assays would likely focus on its potential to either suppress or exacerbate the inflammatory cascade.
HCT116 Human Cancer Cell Line: As a well-characterized human colorectal cancer cell line, HCT116 is a cornerstone for cancer research and screening for potential anti-cancer drugs. scientificarchives.comresearchgate.net Studies involving this cell line typically assess a compound's ability to inhibit cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis). nih.gov Investigation of this compound in HCT116 cells would aim to determine its cytotoxic and anti-proliferative potential.
Biomolecular Target Identification Approaches
Identifying the direct molecular targets of a compound is crucial to understanding its mechanism of action. While the specific biomolecular targets of this compound have not been detailed, standard approaches are available for this purpose.
Enzyme Assays: These assays are designed to measure the activity of a specific enzyme and can determine if a compound acts as an inhibitor or activator. The process involves incubating the enzyme with its substrate and the test compound, then measuring the rate of product formation or substrate depletion. nih.govnih.gov For a compound like this compound, a panel of enzymes involved in key physiological processes (e.g., cyclooxygenases in inflammation, caspases in apoptosis) could be screened to identify potential inhibitory activities. mdpi.com
Receptor Binding Assays: These techniques are used to study the interaction between a ligand (the compound) and a receptor. nih.gov By using a labeled ligand that is known to bind to a specific receptor, researchers can assess the ability of a test compound to compete for this binding, thereby determining its affinity for the receptor. researchgate.net This approach could be employed to screen this compound against a variety of cell surface or nuclear receptors to uncover potential binding interactions that could initiate a signaling cascade.
Mechanistic Studies of Cellular Pathway Modulation
Beyond direct target binding, it is vital to understand how a compound affects broader cellular signaling pathways. Autophagy and apoptosis are two critical, interconnected pathways that regulate cell fate.
Autophagy Signaling: Autophagy is a cellular process for degrading and recycling cellular components. mdpi.com It plays a complex role in cell survival and death. Studies on how a compound modulates autophagy often involve monitoring the expression and localization of key autophagy-related proteins, such as LC3 (Microtubule-Associated Protein 1 Light Chain 3), through techniques like Western blotting and fluorescence microscopy. researchgate.net Investigating this compound's impact would involve treating relevant cell lines and observing changes in these autophagic markers.
Apoptosis Signaling: Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. nih.gov The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. Key markers of apoptosis include the activation of caspases (a family of protease enzymes), DNA fragmentation, and changes in the mitochondrial membrane potential. To determine if this compound induces apoptosis, researchers would treat cells and measure these markers using methods like flow cytometry and immunoblotting to detect cleaved caspases and other apoptotic proteins. nih.gov
Methodological Considerations for Studying Biological Effects in Model Systems
The study of pyrrolizidine (B1209537) alkaloids in vitro requires robust and validated methods to ensure that the data generated is reliable and can be interpreted correctly.
Assay Development and Validation for Pyrrolizidine Alkaloids
Developing assays for PAs is critical for both toxicological assessment and pharmacological screening. Because many PAs are pro-toxins that require metabolic activation by liver enzymes (cytochrome P450s) to exert their effects, in vitro systems must account for this. mdpi.com
Metabolically Competent Systems: Standard cell lines often lack the necessary metabolic enzymes. Therefore, studies on PAs frequently use primary human hepatocytes or engineered cell lines that express specific CYP enzymes. Another approach is the use of liver S9 fractions or microsomes in conjunction with the cell line to simulate metabolic activation. mdpi.com
Cytotoxicity Assays: A range of cytotoxicity assays are used to evaluate the effects of PAs. Commonly used methods include the MTT assay (measures metabolic activity), BrdU incorporation assay (measures DNA synthesis and proliferation), and lactate dehydrogenase (LDH) release assay (measures membrane integrity). The combination of multiple assays is often recommended to obtain a comprehensive toxicity profile.
Below is a table summarizing common in vitro assays used for evaluating the biological effects of compounds like pyrrolizidine alkaloids.
| Assay Type | Purpose | Common Methods |
| Cytotoxicity | To measure the degree to which a compound is toxic to cells. | MTT, MTS, LDH Release, Neutral Red Uptake |
| Proliferation | To determine the effect of a compound on cell division. | BrdU Incorporation, Ki-67 Staining |
| Apoptosis | To detect and quantify programmed cell death. | Annexin V/PI Staining, Caspase Activity Assays, TUNEL Assay |
| Inflammation | To assess anti-inflammatory or pro-inflammatory effects. | Griess Assay (for Nitric Oxide), ELISA (for cytokines like TNF-α, IL-6) |
| Enzyme Inhibition | To measure the ability of a compound to inhibit a specific enzyme. | Spectrophotometric, Fluorometric, or Luminescent Assays |
| Receptor Binding | To determine the affinity of a compound for a specific receptor. | Radioligand Binding Assays, Fluorescence Polarization |
Data Interpretation in the Context of In Vitro Findings
Interpreting data from in vitro studies of PAs requires careful consideration of the experimental model's limitations.
Metabolic Differences: The rate and products of PA metabolism can vary significantly between different species and even between in vitro systems and a whole organism. mdpi.com Therefore, extrapolating in vitro toxicity data directly to human risk can be challenging.
Concentration and Exposure: The concentrations used in in vitro experiments may not always reflect the physiological concentrations achieved in vivo.
Structure-Activity Relationships: The toxicity and biological activity of PAs are highly dependent on their chemical structure. For instance, the presence of a double bond in the necine base is a known determinant of toxicity. Therefore, findings for one PA cannot be automatically assumed for another, and the specific structure of this compound would need to be considered when designing and interpreting experiments.
Comparative Analysis of this compound with Other Pyrrolizidine Alkaloids in Model Systems
The molecular and cellular interactions of pyrrolizidine alkaloids (PAs) are diverse, largely dictated by their chemical structure. Comparative studies in various in vitro model systems have been instrumental in elucidating these structure-activity relationships. While many PAs are known for their hepatotoxicity, which is linked to metabolic activation and subsequent cell damage, some exhibit other biological activities, such as anti-inflammatory effects. This compound has been evaluated in comparison to other PAs, revealing a distinct profile that contrasts with the more toxic members of this alkaloid class.
Detailed Research Findings
Research has positioned this compound differently from the archetypal toxic PAs like retrorsine, senecionine, and lasiocarpine. The primary mechanism of toxicity for many PAs involves their metabolic conversion by cytochrome P450 enzymes in the liver into reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and cell cycle arrest.
In contrast, studies involving this compound have highlighted its bioactivity in non-hepatotoxic contexts. A significant comparative study focused on the anti-inflammatory potential of various PAs by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In this model, this compound was evaluated alongside labumine and six newly identified PAs (nervosine I-VI) isolated from Liparis nervosa. The results indicated that most of these compounds, including this compound, significantly inhibited NO production. researchgate.netnih.gov This suggests a potential anti-inflammatory mechanism of action, a characteristic not commonly associated with highly toxic PAs.
Crucially, the same study evaluated the cytotoxicity of these PAs, including this compound, against human cancer cell lines A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). researchgate.netnih.gov No significant growth inhibition was observed, indicating a lack of cytotoxicity in these models. researchgate.netnih.gov This finding is pivotal as it starkly contrasts with the effects of other PAs in similar liver cell models. For instance, comparative studies on other retronecine-type PAs, such as retrorsine, lasiocarpine, senecionine, and intermedine, have consistently demonstrated dose-dependent cytotoxicity in hepatic cell lines like HepG2 and HepD. researchgate.netnih.gov
For example, one study established a clear toxicity ranking for four PAs in HepD cells, which was determined to be: Retrorsine > Lasiocarpine > Senecionine > Intermedine. This highlights the structural nuances that determine the degree of cytotoxicity, even among PAs that share the same retronecine core. The cytotoxicity of these compounds is often associated with the induction of apoptosis through pathways involving excessive reactive oxygen species (ROS) generation and mitochondrial disruption. researchgate.net
The structural features of PAs are critical determinants of their biological activity. Highly toxic PAs are typically macrocyclic diesters, such as senecionine and retrorsine, or open diesters like lasiocarpine. nih.gov These structures are readily metabolized into the reactive pyrrolic intermediates responsible for their toxicity. Monoester PAs are generally considered less toxic. This structural correlation aligns with the findings for this compound, which possesses a simpler structure compared to the macrocyclic diesters.
The following tables provide a comparative overview of the biological activities of this compound and other selected pyrrolizidine alkaloids in different in vitro model systems.
Interactive Data Tables
Table 1: Comparative Inhibitory Activity on NO Production in RAW 264.7 Macrophages
This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and other co-isolated pyrrolizidine alkaloids, demonstrating their relative anti-inflammatory potential.
| Compound | IC₅₀ (μM) on NO Production |
| This compound | 38.25 |
| Nervosine I | 2.16 |
| Nervosine II | 3.52 |
| Nervosine III | 21.05 |
| Nervosine IV | 26.31 |
| Nervosine V | 30.17 |
| Nervosine VI | 35.22 |
| Labumine | 29.53 |
Data sourced from Huang et al. (2013) in Phytochemistry. researchgate.netnih.gov
Table 2: Comparative Cytotoxicity of Various Pyrrolizidine Alkaloids in Liver Cell Models
This table contrasts the observed lack of cytotoxicity for this compound in a HepG2 model with the significant cytotoxicity (expressed as EC₅₀ or IC₅₀ values) of other well-studied toxic PAs in similar hepatic cell lines.
| Compound | Cell Model | Cytotoxicity Metric | Value (μM) | Finding |
| This compound | HepG2 | - | - | Not significantly cytotoxic |
| Retrorsine | HepD | IC₅₀ | 126.55 | Highly Cytotoxic |
| Lasiocarpine | HepD | IC₅₀ | 164.06 | Cytotoxic |
| Senecionine | HepD | IC₅₀ | 173.71 | Cytotoxic |
| Intermedine | HepD | IC₅₀ | 239.39 | Moderately Cytotoxic |
| Lasiocarpine | HepG2-CYP3A4 | EC₅₀ (24h) | 12 | Highly Cytotoxic |
| Retrorsine | PHH | EC₅₀ (24h) | 98 | Cytotoxic |
EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; PHH: Primary Human Hepatocytes. Data for this compound from Huang et al. (2013). researchgate.netnih.gov Data for other PAs sourced from multiple comparative toxicology studies. researchgate.netnih.gov
Future Research Directions and Methodological Innovations in Lindelofidine Studies
Advancements in Biosynthetic Engineering for Sustainable Production
The natural abundance of lindelofidine and other specific PAs is often low, hindering their isolation for research and potential therapeutic applications. mdpi.com Biosynthetic engineering offers a promising solution for sustainable and high-yield production. Future research in this area will likely focus on several key aspects:
Pathway Elucidation and Engineering: A complete understanding of the biosynthetic pathway of this compound is crucial. While the general pathway for PAs starts with the condensation of putrescine or related polyamines, the specific enzymes and regulatory mechanisms for many individual PAs, including this compound, are not fully characterized. nih.govresearchgate.net Advanced techniques like CRISPR/Cas9 can be used to engineer the metabolic pathways in host organisms, such as Saccharomyces cerevisiae or Escherichia coli, to enhance the production of desired compounds. mdpi.commdpi.com This includes overexpressing genes for rate-limiting enzymes and blocking competing metabolic pathways. mdpi.comfrontiersin.org
Heterologous Production Systems: Establishing robust heterologous production systems in well-characterized microorganisms is a primary goal. mdpi.com This involves transferring the entire biosynthetic pathway of this compound into a microbial host. Success in this area will depend on identifying and functionally characterizing all the necessary genes.
Cell-Free Biosynthesis: Cell-free systems, which utilize isolated enzymes and cofactors, offer a controlled environment for producing specific compounds without the complexities of cellular metabolism. mednexus.org This approach could be particularly useful for producing this compound and its analogs.
Development of Novel Asymmetric Synthetic Methodologies
The chemical synthesis of this compound and other pyrrolizidine (B1209537) alkaloids presents significant challenges due to their complex stereochemistry. scispace.com Asymmetric synthesis, which controls the formation of specific stereoisomers, is essential for producing enantiomerically pure compounds for pharmacological studies. nobelprize.orgwiley.com
Future research will likely focus on:
Catalytic Asymmetric Synthesis: The development of new chiral catalysts for stereoselective reactions is a major area of interest. nobelprize.org This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity in key bond-forming reactions. rsc.org
Enzyme-Catalyzed Synthesis: Biocatalysis, using isolated enzymes, offers a powerful and environmentally friendly approach to asymmetric synthesis. unipd.it Lipases and other hydrolases have been successfully used for the kinetic resolution of racemic intermediates in the synthesis of chiral amines and esters. unipd.it
Use of Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Developing new and more efficient chiral auxiliaries derived from readily available natural products is an ongoing area of research. researchgate.net
Application of Artificial Intelligence and Machine Learning in Structural and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and natural product research. cas.orgacs.org These computational tools can analyze vast datasets to predict chemical structures, biological activities, and biosynthetic pathways. ijrpas.comjst.go.jp
Key applications in this compound research include:
Structure Elucidation: AI algorithms can analyze spectroscopic data (e.g., NMR, MS) to aid in the rapid identification and characterization of novel PAs from natural sources. jst.go.jp
Bioactivity Prediction: ML models can predict the potential biological activities of this compound and its analogs by analyzing their chemical structures and comparing them to known bioactive compounds. cas.orgijrpas.com This can help prioritize compounds for further experimental testing.
Predicting Biosynthetic Gene Clusters: AI can be used to mine genomic data from plants and microorganisms to identify biosynthetic gene clusters (BGCs) that may produce novel PAs. cas.org
Protein Structure Prediction: Tools like AlphaFold are transforming structural biology by accurately predicting the three-dimensional structures of proteins, including the enzymes involved in PA biosynthesis. instruct-eric.orgprbb.orgfrontlinegenomics.com This structural information is invaluable for understanding enzyme mechanisms and for protein engineering efforts. nvidia.com
Exploration of Unconventional Natural Sources for this compound Discovery
While this compound has been identified in specific plant families, the full extent of its natural distribution is likely unknown. lookchem.com Future research should explore unconventional sources to discover new producers of this compound and related PAs.
Endophytic and Symbiotic Microorganisms: Microorganisms living in symbiosis with plants are a known source of natural products. mdpi.com Investigating the endophytic fungi and bacteria associated with PA-producing plants may reveal new sources of this compound or novel PAs.
Horizontal Gene Transfer: Recent studies have shown that PAs can be transferred from a producing plant to a neighboring non-producing plant through the soil. mdpi.comresearchgate.net This phenomenon of horizontal natural product transfer suggests that plants not known to produce PAs may still contain them, representing an overlooked source.
Marine Organisms: The marine environment is a rich and largely untapped source of novel natural products. Exploring marine invertebrates and their associated microorganisms could lead to the discovery of new PA structures.
Integration of Multi-Omics Data for Comprehensive Understanding of PA Metabolism
A holistic understanding of how organisms metabolize PAs like this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. acs.orgnih.gov This systems biology approach can reveal complex interactions and regulatory networks. nih.gov
Metabolomics: Techniques like UHPLC-QTOF MS can be used for the metabolic profiling of PAs in plant tissues, allowing for the simultaneous annotation of numerous related compounds. mdpi.com
Transcriptomics: Analyzing changes in gene expression in response to PA exposure can identify genes and pathways involved in toxicity and detoxification. nih.gov
Lipidomics: Investigating the impact of PAs on lipid metabolism can provide insights into their mechanisms of toxicity, as PAs have been shown to alter lipid profiles in the liver. xjtu.edu.cn
Integrated Analysis: Combining data from these different omics technologies provides a more complete picture of the biological effects of PAs. For example, integrating metabolomic and genomic data has been used to study the hepatotoxicity of the PA senecionine. acs.orgnih.gov
Q & A
Q. What are the standard protocols for identifying Lindelofidine in plant extracts, and how can researchers validate its structural purity?
Methodological Answer :
- Isolation and Characterization : Use high-resolution mass spectrometry (HR-ESI-MS) and 1D/2D NMR spectroscopy to confirm molecular formula and structural features, such as the 1-hydroxymethylpyrrolizidine moiety .
- Validation : Compare retention times (via UPLC) and Rf values (via TLC) with reference standards. Cross-validate using synthetic analogs or derivatives to rule out co-eluting impurities .
- Purity Assessment : Conduct HPLC-DAD/ELSD analyses to ensure ≥95% purity. Use melting point determination and elemental analysis for additional validation .
Q. How should researchers design experiments to synthesize this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer :
- Synthetic Strategy : Prioritize protecting group chemistry (e.g., acetylation of hydroxyl groups) to modify functional groups while preserving the pyrrolizidine core. Use chiral catalysts for stereoselective synthesis of γ-hydroxymethyl-α,β-butenolide subunits .
- Experimental Controls : Include unmodified this compound as a baseline control. Monitor reaction progress via in-situ FTIR or LC-MS to optimize yield and minimize side products .
- Data Documentation : Follow Beilstein Journal guidelines for reporting synthetic procedures, including full spectral data (NMR, MS) in supplementary materials .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported bioactivity data for this compound, such as conflicting antitumor efficacy across cell lines?
Methodological Answer :
- Data Triangulation : Combine in vitro assays (e.g., MTT, apoptosis markers) with in silico docking studies to assess target specificity (e.g., autophagy-related proteins like LC3-II). Validate using CRISPR-Cas9 knockout models to confirm mechanism .
- Contextual Variables : Control for cell line heterogeneity (e.g., p53 status), culture conditions, and metabolite stability. Use standardized protocols from (e.g., A.15–A.16) to ensure reproducibility .
- Statistical Rigor : Apply multivariate analysis to disentangle confounding factors. Report effect sizes with 95% confidence intervals rather than p-values alone .
Q. How can researchers design in vivo models to evaluate this compound’s pharmacokinetics while addressing interspecies metabolic differences?
Methodological Answer :
- Model Selection : Use humanized liver murine models to mimic human metabolism. Monitor plasma concentrations via LC-MS/MS at multiple timepoints to calculate AUC, Cmax, and half-life .
- Metabolite Profiling : Employ untargeted metabolomics (e.g., UPLC-QTOF-MS) to identify species-specific metabolites. Compare with in vitro microsomal assays to predict hepatic clearance .
- Ethical Compliance : Adhere to NIH/ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound across independent studies?
Methodological Answer :
- Meta-Analysis Framework : Aggregate raw data from public repositories (e.g., ChEMBL, PubChem) and apply random-effects models to quantify heterogeneity. Use funnel plots to detect publication bias .
- Experimental Replication : Collaborate with independent labs to validate key findings under harmonized protocols (e.g., identical cell passage numbers, reagent batches) .
- Mechanistic Clarification : Perform transcriptomic profiling (RNA-seq) on discrepant models to identify compensatory pathways (e.g., upregulation of drug efflux pumps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
